2-(5-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Overview
Description
2-(5-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C10H7FN2O3 and a molecular weight of 222.17 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a fluorine atom and a phthalazinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and tetrahydrofuran . The reaction is typically carried out at room temperature and then heated to 70°C for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can affect various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid: This compound has a similar structure but with the fluorine atom in a different position.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Another related compound used in similar research applications.
Uniqueness
2-(5-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to its specific fluorine substitution and the presence of the phthalazinone moiety. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H7FN2O3 |
---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-(5-fluoro-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-8-3-1-2-6-7(8)4-12-13(10(6)16)5-9(14)15/h1-4H,5H2,(H,14,15) |
InChI Key |
APCAQSQBHOLTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN(C2=O)CC(=O)O)C(=C1)F |
Origin of Product |
United States |
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